ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate
Overview
Description
Ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is a complex organic compound that belongs to the class of phenoxy acetamides This compound is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate typically involves the reaction of substituted phenoxy acetic acid derivatives with thiazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and thiazolidine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Phenoxy acetamide derivatives: Compounds with similar structures but different substituents on the phenoxy or thiazolidine rings.
Thiazolidine-2,4-dione derivatives: Compounds with variations in the thiazolidine ring structure.
Uniqueness
Ethyl {2-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
412937-56-5 |
---|---|
Molecular Formula |
C14H14N2O4S |
Molecular Weight |
306.34 g/mol |
IUPAC Name |
ethyl 2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenoxy]acetate |
InChI |
InChI=1S/C14H14N2O4S/c1-2-19-12(17)8-20-10-6-4-3-5-9(10)7-11-13(18)16-14(15)21-11/h3-7H,2,8H2,1H3,(H2,15,16,18)/b11-7- |
InChI Key |
JALAJPAFLWHBOX-XFFZJAGNSA-N |
SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N=C(S2)N |
Isomeric SMILES |
CCOC(=O)COC1=CC=CC=C1/C=C\2/C(=O)N=C(S2)N |
Canonical SMILES |
CCOC(=O)COC1=CC=CC=C1C=C2C(=O)N=C(S2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UTA1(inh)-B1, UTA1inh-B1, UTA1inhB1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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